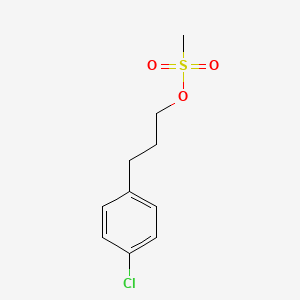

3-(4-Chlorophenyl)propyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.

Méthodes De Préparation

The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Chlorophenyl)propyl methanesulfonate serves as a versatile building block in the synthesis of various bioactive compounds. Its role as an alkylating agent allows it to interact with nucleophiles, facilitating the formation of new chemical entities with potential therapeutic effects.

Case Study: Synthesis of Histamine H3 Receptor Antagonists

Recent research has shown that derivatives of this compound can be synthesized to create potent histamine H3 receptor antagonists. These compounds exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Material Science

The compound's ability to form specific interactions with other molecules makes it suitable for the development of functional materials. Its unique chlorophenyl group enhances reactivity compared to simpler methanesulfonate esters, allowing for innovative applications in polymer chemistry and nanotechnology.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a reagent for the synthesis of various pharmaceuticals. One notable application is in the preparation of pitolisant, a medication used for treating excessive daytime sleepiness associated with narcolepsy . The synthesis involves a straightforward reaction pathway that enhances yield and operational safety.

Table 1: Comparison of Synthesis Methods for Pitolisant

| Method | Reaction Conditions | Yield | Advantages |

|---|---|---|---|

| Traditional Method | High temperatures (80-110°C) | Moderate | Complex process |

| Improved Method | Room temperature (20-25°C) | High | Simpler, safer |

Pharmaceutical Applications

Due to its structural properties, this compound is involved in developing drugs targeting various conditions, including cognitive deficits in psychiatric disorders and narcolepsy . Its incorporation into pharmaceutical formulations enhances drug efficacy and bioavailability.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:

Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.

Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.

Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].

Activité Biologique

3-(4-Chlorophenyl)propyl methanesulfonate (CAS No. 61440-60-6) is a chemical compound that has garnered attention in medicinal chemistry and material science due to its versatile applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13ClO3S

- Molecular Weight : 250.73 g/mol

- Structure : The compound features a chlorophenyl group attached to a propyl chain with a methanesulfonate functional group, which is known for its reactivity as an alkylating agent.

This compound primarily acts as an alkylating agent . The methanesulfonate ester undergoes fission, allowing the alkyl group to react with nucleophiles within cells. This interaction can lead to modifications in cellular proteins and nucleic acids, influencing various biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various organic molecules with potential biological activities. Notably, it has been involved in the synthesis of compounds that exhibit antifungal and antitubercular properties .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For example, certain synthesized pyrazole derivatives showed promising results against strains of fungi and Mycobacterium tuberculosis, indicating the potential of this compound in developing new antifungal agents .

Cancer Research

The compound's mechanism of action suggests potential applications in cancer therapy due to its ability to influence cell signaling pathways associated with proliferation and survival. Specifically, it may modulate the activity of protein kinase B (PKB), which is implicated in tumorigenesis . Alterations in PKB signaling can affect apoptosis and cell growth, making this compound a candidate for further investigation in oncology.

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Antifungal Efficacy : A study reported that certain derivatives exhibited strong antifungal activity against four pathogenic strains, suggesting their potential as therapeutic agents .

- Antitubercular Activity : Some compounds derived from this methanesulfonate demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting their relevance in treating tuberculosis .

- PKB Modulation : Investigations into the influence of this compound on PKB signaling pathways revealed its potential role in cancer cell proliferation and survival mechanisms .

Data Table: Biological Activities of Derivatives

Propriétés

IUPAC Name |

3-(4-chlorophenyl)propyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPANKSZVBOAPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.